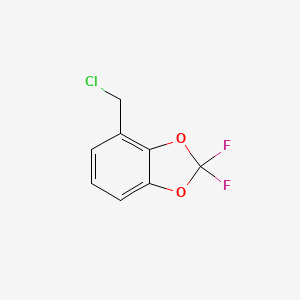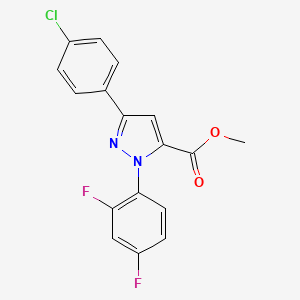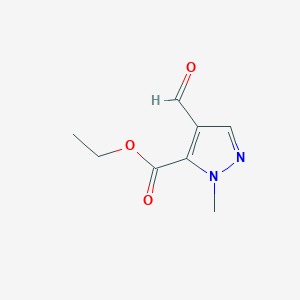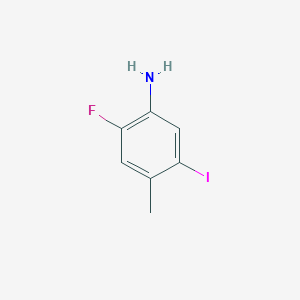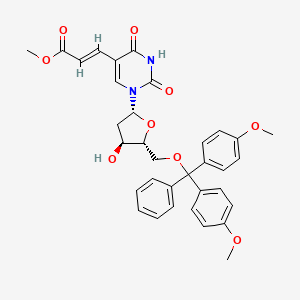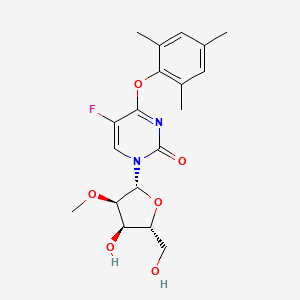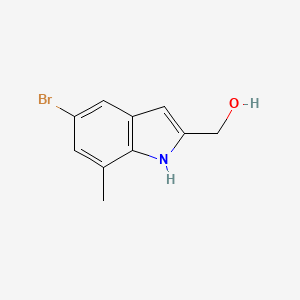
(5-溴-7-甲基-1H-吲哚-2-基)甲醇
描述
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-7-methyl-1H-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-7-methyl-1H-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
吲哚衍生物,包括(5-溴-7-甲基-1H-吲哚-2-基)甲醇,已被研究用于其治疗癌症的潜力。这些化合物可以与癌症进展中起关键作用的各种细胞机制相互作用。 研究表明,吲哚衍生物可以抑制癌细胞的增殖并诱导凋亡 .
抗菌剂
吲哚的结构基序已知具有抗菌特性。 (5-溴-7-甲基-1H-吲哚-2-基)甲醇可用于开发针对耐药菌株和其他微生物的新型抗菌剂 .
神经系统疾病
吲哚因其调节神经递质系统的能力而被认为与治疗神经系统疾病有关。 这种化合物可能是帕金森病和阿尔茨海默病等疾病治疗研究的一部分 .
生物技术生产
吲哚衍生物在生物技术应用中具有价值,例如生产天然香料或色素。 生物催化方法可以将吲哚衍生物转化为有用的工业化合物 .
细菌群体感应
吲哚在细菌通讯(称为群体感应)中起着重要作用。 这一过程对于了解细菌行为至关重要,并可能导致新型抗菌策略的开发 .
合成化学
所讨论的化合物是合成化学中的关键中间体,特别是在复杂天然产物的合成和生物活性化学空间扩展方面。 它在构建多种分子结构方面至关重要 .
药物化学
在药物化学中,取代的吲哚被认为是“特权结构”,因为它们与许多受体具有高亲和力结合。 这使得它们在药物发现和开发过程中具有价值 .
环境意义
作用机制
Target of Action
It is known that indole derivatives, such as (5-bromo-7-methyl-1h-indol-2-yl)methanol, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-Bromo-7-methyl-1H-indol-2-yl)methanol may affect a wide range of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
(5-Bromo-7-methyl-1H-indol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. Additionally, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol on different cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can alter the expression of genes involved in various cellular functions, thereby impacting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of (5-Bromo-7-methyl-1H-indol-2-yl)methanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (5-Bromo-7-methyl-1H-indol-2-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At high doses, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (5-Bromo-7-methyl-1H-indol-2-yl)methanol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation. For example, (5-Bromo-7-methyl-1H-indol-2-yl)methanol may be transported into cells via active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of (5-Bromo-7-methyl-1H-indol-2-yl)methanol is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing (5-Bromo-7-methyl-1H-indol-2-yl)methanol to its appropriate subcellular locations. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .
属性
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLNDHAWVEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
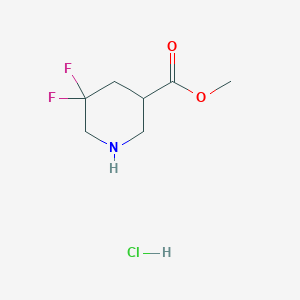
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)


